

(R)-Viloxazine Hydrochloride and the Norepinephrine Transporter: A Technical Overview

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Compound of Interest

Compound Name: (R)-Viloxazine Hydrochloride

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This technical guide provides an in-depth analysis of the binding affinity of **(R)-Viloxazine Hydrochloride** for the norepinephrine transporter (NET). Viloxazine, a selective norepinephrine reuptake inhibitor (SNRI), is recognized for its therapeutic effects in treating Attention Deficit Hyperactivity Disorder (ADHD). This document consolidates quantitative binding data, details experimental methodologies, and visualizes key pathways and workflows to support research and development in neuropharmacology.

Core Concepts: Norepinephrine Transporter Inhibition

The norepinephrine transporter is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter's action. Inhibition of NET by molecules like viloxazine leads to an increased concentration and prolonged presence of norepinephrine in the synapse, enhancing noradrenergic signaling. This enhanced signaling in brain regions like the prefrontal cortex is believed to be a key mechanism in the management of ADHD symptoms.

Binding Affinity of Viloxazine for the Norepinephrine Transporter

Viloxazine is a chiral molecule, existing as (R)- and (S)-enantiomers. The available scientific literature primarily reports on the binding affinity of racemic viloxazine. It is crucial to note that the pharmacological activity is stereoselective, with the (S)-enantiomer demonstrating significantly higher potency in inhibiting norepinephrine reuptake than the (R)-enantiomer[1]. One study indicates that the (S)-stereoisomer of viloxazine is approximately 10 times more potent than the (R)-stereoisomer[1]. However, specific quantitative binding data for the individual enantiomers are not consistently available in the reviewed literature.

The following tables summarize the reported binding affinities and functional potencies of racemic viloxazine for the human norepinephrine transporter.

Table 1: Binding Affinity (K_i) of Racemic Viloxazine for the Norepinephrine Transporter

Compound	K _i (μM)	Species	Assay Type	Reference
Racemic Viloxazine	0.63	Human	Radioligand Binding Assay	[2]
Racemic Viloxazine	0.13	Not Specified	Not Specified	[3]

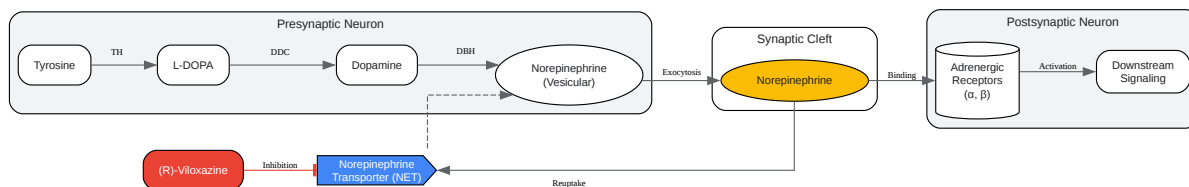
Table 2: Functional Potency (IC₅₀) of Racemic Viloxazine at the Norepinephrine Transporter

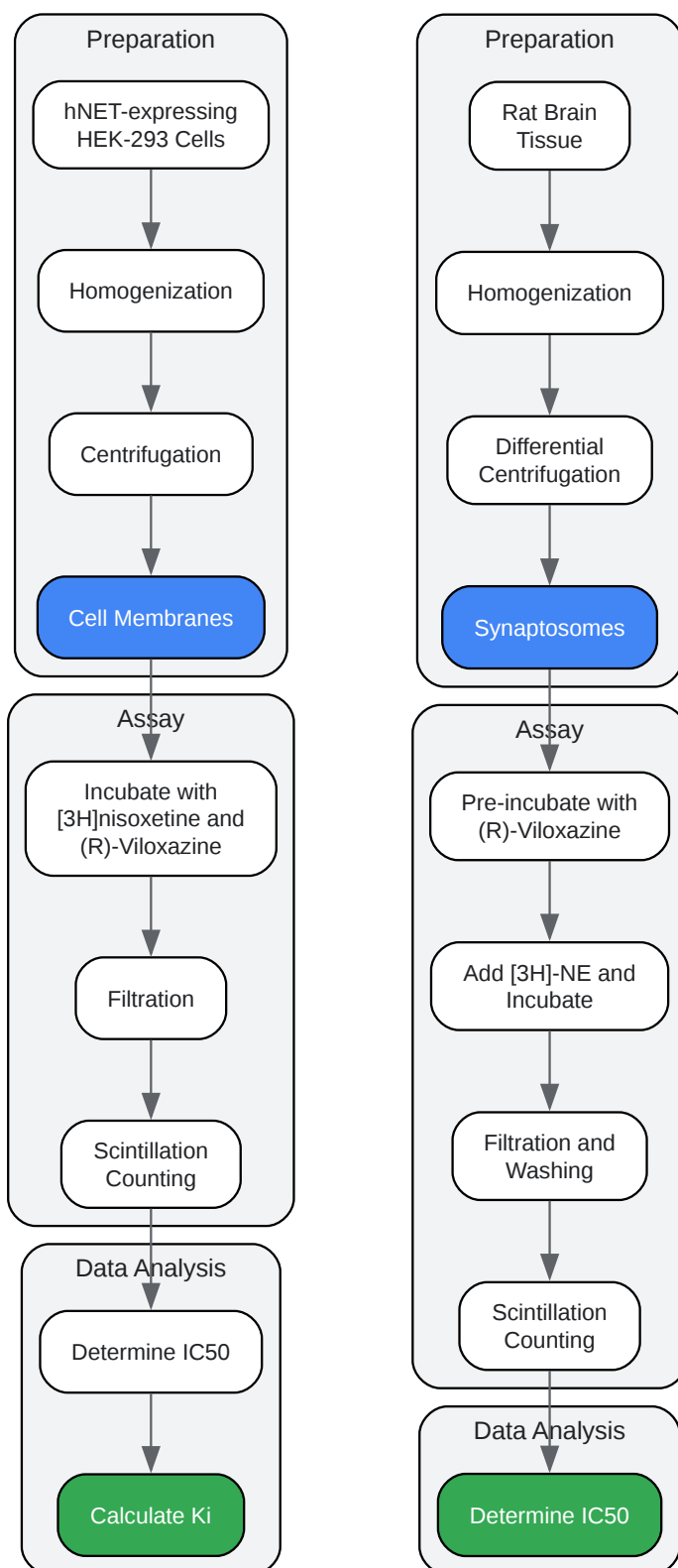
Compound	IC ₅₀ (μM)	Species	Assay Type	Reference
Racemic Viloxazine	0.26	Rat	[3H]-Norepinephrine Uptake Assay	[4]
Racemic Viloxazine	~0.3	Not Specified	Not Specified	[5]

Signaling Pathway of Norepinephrine Transporter Inhibition

The inhibition of the norepinephrine transporter by viloxazine directly impacts synaptic norepinephrine levels, leading to downstream effects on adrenergic receptors. The following

diagram illustrates this signaling pathway.





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